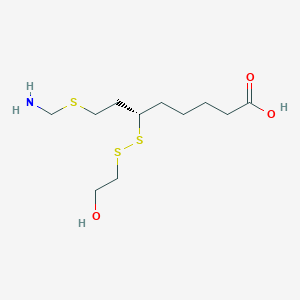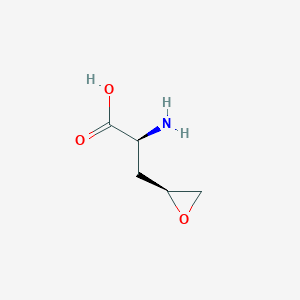
2-Formyl-protoporphryn IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-protoporphyrin IX is a derivative of protoporphyrin IX, a crucial intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrrole compounds. This compound is characterized by the presence of a formyl group at the 2-position of the protoporphyrin IX structure. It plays a significant role in various biological and chemical processes due to its unique structural and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-protoporphyrin IX typically involves the formylation of protoporphyrin IX. One common method is the Vilsmeier-Haack reaction, where protoporphyrin IX is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the 2-position .
Industrial Production Methods: Industrial production of 2-Formyl-protoporphyrin IX often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as column chromatography and recrystallization to obtain high-purity 2-Formyl-protoporphyrin IX suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formyl-protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Carboxy-protoporphyrin IX
Reduction: 2-Hydroxymethyl-protoporphyrin IX
Substitution: Various substituted protoporphyrin IX derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Formyl-protoporphyrin IX has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heme analogs and derivatives.
Biology: It serves as a model compound for studying heme biosynthesis and degradation pathways.
Medicine: It is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its photosensitizing properties.
Industry: It is utilized in the development of dyes and pigments for various industrial applications
Mécanisme D'action
The mechanism of action of 2-Formyl-protoporphyrin IX involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Formyl-protoporphyrin IX can be compared with other similar compounds such as:
Protoporphyrin IX: The parent compound without the formyl group.
2-Hydroxymethyl-protoporphyrin IX: A reduced form of 2-Formyl-protoporphyrin IX.
2-Carboxy-protoporphyrin IX: An oxidized form of 2-Formyl-protoporphyrin IX.
Uniqueness: 2-Formyl-protoporphyrin IX is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C33H32FeN4O5 |
|---|---|
Poids moléculaire |
620.5 g/mol |
Nom IUPAC |
3-[(1Z,4Z,8Z,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15,20,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42);/q-4;+4/b23-15-,24-11-,28-12-,29-14-,31-13-;/t20-;/m1./s1 |
Clé InChI |
FHUDUDXQVBEXIJ-VAASEELXSA-N |
SMILES isomérique |
CC1=C2/C=C\3/C(=C\O)/C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C(/[C@@H]1C=C)\[N-]2)C)CCC(=O)O)/[N-]4)CCC(=O)O)C)C.[Fe+4] |
SMILES canonique |
CC1=C2C=C3C(=CO)C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C(C1C=C)[N-]2)C)CCC(=O)O)[N-]4)CCC(=O)O)C)C.[Fe+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)

![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)







![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)

